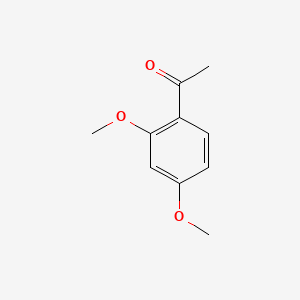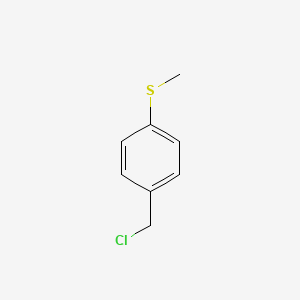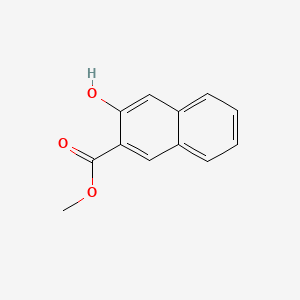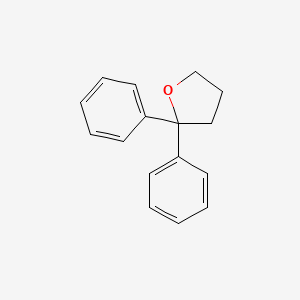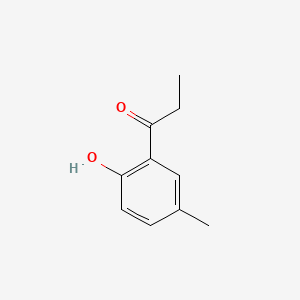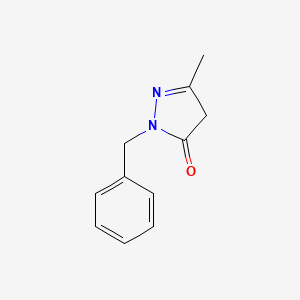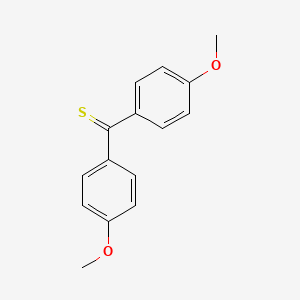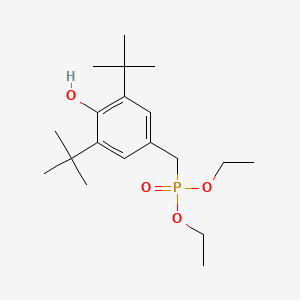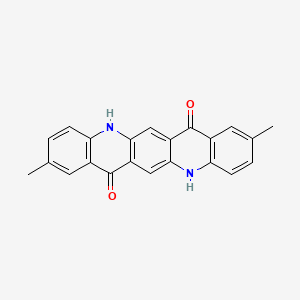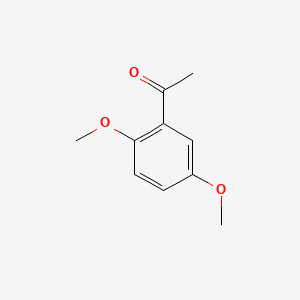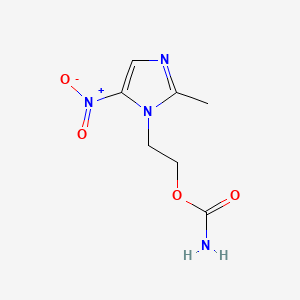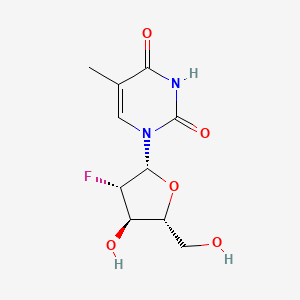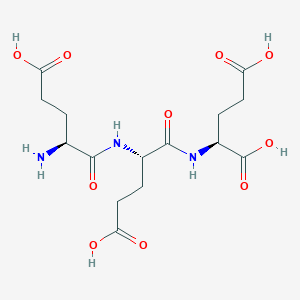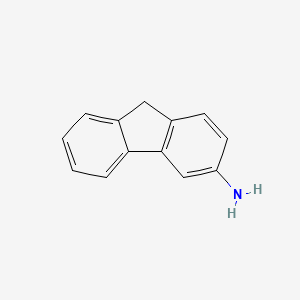
9H-Fluorène-3-amine
Vue d'ensemble
Description
9H-Fluoren-3-amine is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with an amine group attached. The presence of the amine group introduces new chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 9H-fluoren-9-amine derivatives has been achieved through several methods. One approach involves a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and different amines, which proceeds under mild conditions in glycerol, an environmentally friendly solvent . Another method includes palladium-catalyzed substitution at halofluorenes to introduce N-substituted 2-amino-9,9-dialkylfluorenes, which can also bear electron-withdrawing substituents . Additionally, a tandem Suzuki/phenolic aldolisation sequence has been used to synthesize 9-hydroxyfluorenes, which can be extended to 9-amino-fluorenes by adding various amines .
Molecular Structure Analysis
The molecular structure of 9H-fluoren-3-amine derivatives is characterized by the fluorene core and the position of the amine group. X-ray structures and NMR studies have confirmed the presence of intermolecular hydrogen bonding in these compounds, which can significantly influence their chemical behavior and interactions .
Chemical Reactions Analysis
9H-Fluoren-3-amine and its derivatives participate in various chemical reactions. For instance, the reductive amination of 9-fluorenone has been reported to yield 9H-Fluoren-9-amine with a medium yield, using a Zn reduction process . The photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has also been studied, revealing that electron transfer followed by proton transfer is the major process, with a radical reaction participating as a minor process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-fluoren-3-amine derivatives are influenced by the substituents on the fluorene core. For example, the introduction of tertiary amino groups can lead to compounds with high organosolubility and optical transparency, as demonstrated by novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer . These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for various high-performance applications.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
La 9H-Fluorène-3-amine s'est avérée être un traitement potentiel de la maladie d'Alzheimer. Elle a été découverte comme un inhibiteur sélectif de la butyrylcholinestérase et un antagoniste du récepteur N-méthyl-D-aspartate . Cette double fonctionnalité en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer, car les médicaments ciblant une seule condition pathologique n'ont généré qu'une efficacité limitée .
Conception et synthèse de nouveaux dérivés
Le composé a été utilisé dans la conception et la synthèse de 15 nouveaux dérivés de la fluorène-9-amine . Ces dérivés ont été préparés en une seule étape à partir de 9-bromofluorène disponible dans le commerce avec un excès de diverses amines primaires ou secondaires . Cela met en évidence le potentiel du composé dans le développement de nouvelles entités chimiques.
Perméabilité de la barrière hémato-encéphalique
La prédiction in silico a suggéré à la fois la biodisponibilité orale et la perméation à travers la barrière hémato-encéphalique (BBB) des dérivés de la fluorène-9-amine . Cette propriété est cruciale pour les médicaments destinés aux troubles du système nerveux central.
Profil de faible cytotoxicité
Les dérivés de la fluorène-9-amine ont montré un profil de faible cytotoxicité dans la lignée cellulaire CHO-K1 . Cela suggère que ces composés pourraient être sûrs pour une utilisation chez l'homme.
Inhibition de la cholinestérase
Les fluorène-9-amines ont été trouvées pour inhiber la cholinestérase . Cette propriété est bénéfique dans le traitement de maladies comme la maladie d'Alzheimer, où il y a une déficience en acétylcholine, un neurotransmetteur. Les inhibiteurs de la cholinestérase empêchent la dégradation de ce neurotransmetteur, augmentant ainsi sa disponibilité.
Antagonisme du récepteur NMDA
Les fluorène-9-amines ont également été trouvées pour agir comme des antagonistes du récepteur NMDA . Les récepteurs NMDA jouent un rôle clé dans le contrôle de la plasticité synaptique et de la fonction de la mémoire. Les antagonistes de ces récepteurs sont utilisés dans le traitement de maladies comme la maladie d'Alzheimer, la maladie de Parkinson et la dépression.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 9H-Fluoren-3-amine are Butyrylcholinesterase and N-Methyl-d-Aspartate (NMDA) receptors . Butyrylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function .
Mode of Action
9H-Fluoren-3-amine acts as a selective inhibitor of Butyrylcholinesterase and an antagonist of NMDA receptors . By inhibiting Butyrylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. As an antagonist of NMDA receptors, it prevents the influx of calcium ions, thus modulating neuronal excitability .
Biochemical Pathways
The action of 9H-Fluoren-3-amine affects the cholinergic and glutamatergic pathways . The inhibition of Butyrylcholinesterase leads to an increase in acetylcholine, affecting the cholinergic pathway. The antagonism of NMDA receptors modulates the glutamatergic pathway, which plays a crucial role in learning and memory .
Pharmacokinetics
The in silico prediction suggests that 9H-Fluoren-3-amine has both oral availability and the ability to permeate through the blood-brain barrier (BBB) . This implies that the compound can be administered orally and can reach the brain to exert its effects.
Result of Action
The molecular and cellular effects of 9H-Fluoren-3-amine’s action are primarily related to its impact on neurotransmission . By increasing acetylcholine levels and modulating NMDA receptor activity, it can potentially enhance cognitive function and memory . .
Analyse Biochimique
Biochemical Properties
9H-Fluoren-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, fluoren-9-amines have been found to inhibit human AChE (hAChE) and human BChE (hBChE) enzymes .
Cellular Effects
The effects of 9H-Fluoren-3-amine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, fluoren-9-amine derivatives have shown low cytotoxicity profile in the CHO-K1 cell line .
Molecular Mechanism
9H-Fluoren-3-amine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, fluoren-9-amines have been found to inhibit human AChE (hAChE) and human BChE (hBChE) enzymes .
Propriétés
IUPAC Name |
9H-fluoren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGCZPANGGUOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212858 | |
| Record name | Fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6344-66-7 | |
| Record name | 9H-Fluoren-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOREN-3-AMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZL3JSZ3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



